beta-D-GlcpNAc-(1->3)-D-Manp
Overview
Description
Synthesis Analysis
The synthesis of related glycosidic linkages, such as the beta-D-GlcpNAc-(1->2) and other similar structures, has been reported, demonstrating the ability to create complex oligosaccharides. For instance, Ogawa et al. (1995) reported the synthesis of a reactive acceptor analog for N-acetylglucosaminyltransferase-V, showcasing the chemical synthesis of complex trisaccharides that mimic natural glycosylation patterns (Ogawa et al., 1995).
Molecular Structure Analysis
NMR and molecular modeling studies provide insights into the conformational preferences and structural characteristics of glycosidic linkages. Lycknert et al. (2004) conducted NMR and molecular modeling studies to investigate the interaction between wheat germ agglutinin and a specific disaccharide epitope, offering valuable information on the molecular structure and conformational dynamics of such glycosidic linkages (Lycknert et al., 2004).
Chemical Reactions and Properties
The reactivity and functional capabilities of specific glycosidic linkages underpin their role in enzymatic processes and biological recognition. Studies on the enzymatic activity of glycosyltransferases, such as N-acetylglucosaminyltransferase, reveal the critical role of these linkages in the biosynthesis of glycoconjugates and their recognition properties (Kanie et al., 1994).
Scientific Research Applications
Synthesis and Enzymatic Activity : β-D-GlcpNAc-(1→2)-5a-carba-α-D-Manp-(1→6)-β-D-Glcp-O(CH2)7CH3, a carbocyclic analog of β-D-GlcpNAc-(1→3)-D-Manp, demonstrates full activity as an acceptor for N-acetylglucosaminyltransferase-V. This finding is significant for understanding the synthesis and activity of similar structures (Ogawa et al., 1995).
Molecular Modeling and Interaction Studies : The β-D-GlcpNAc-(1→6)-α-D-Manp disaccharide, related to β-D-GlcpNAc-(1→3)-D-Manp, is a constituent of cell-surface glycoconjugates and a malignancy marker. Its conformational preferences in the presence of wheat germ agglutinin have been studied through molecular modeling and NMR spectroscopy, indicating several potential bound state conformations (Lycknert et al., 2004).
Importance in Enzyme Recognition : Research shows that none of the hydroxyl groups on the Glc-residue in β-D-GlcpNAc-(1→2)-α-D-Manp-(1→6)-β-D-Glcp-OR are crucial for its recognition by N-acetylglucosaminyltransferase-V, suggesting a specific recognition mechanism for this enzyme (Linker et al., 1993).
Applications in Enzymatic Assays : The synthesis of related tetrasaccharides and pentasaccharides, which are substrates for specific N-acetylglucosaminyltransferases, is essential for enzymatic assays that quantify enzymic conversion. This synthesis approach aids in understanding complex carbohydrate structures (Srivastava & Hindsgaul, 1992).
Enzyme Inhibitor Screening : Frontal affinity chromatography coupled to mass spectrometry has been used to determine binding constants for enzyme inhibitors, including analogs of β-D-GlcpNAc-(1→3)-D-Manp. This technique is valuable for rapid evaluation of enzyme inhibitors (Zhang et al., 2001).
Structural Investigations : Detailed structural investigations of glycopeptides, including those containing β-D-GlcpNAc-(1→3)-D-Manp, have been conducted to understand the complexity of carbohydrate units in biological systems (Conchie et al., 1983).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNIYCPCRHGAE-DLDFRZNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-[2-Acetamido-2-deoxy-beta-D-glucopyranosyl]-D-mannopyranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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